Terazosin iMpurity J-d8

Isotope dilution mass spectrometry Impurity quantification Cross-talk elimination

Terazosin Impurity J-d8 (CAS 2714408-48-5) is a stable isotopically labeled analog of Terazosin EP Impurity J, in which eight hydrogen atoms are replaced by deuterium (²H) across the piperazine and pentanone moieties, yielding the molecular formula C₁₉H₁₉D₈N₅O₄ and a molecular weight of 397.50 g/mol. The non-deuterated parent, Terazosin EP Impurity J (CAS 152551-75-2, C₁₉H₂₇N₅O₄, MW 389.45 g/mol), is a pharmacopoeially specified impurity of the α₁-adrenoceptor antagonist terazosin, chemically defined as (2RS)-1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2-hydroxypentan-1-one per the European Pharmacopoeia monograph.

Molecular Formula C19H27N5O4
Molecular Weight 397.5 g/mol
Cat. No. B12413339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTerazosin iMpurity J-d8
Molecular FormulaC19H27N5O4
Molecular Weight397.5 g/mol
Structural Identifiers
SMILESCCCC(C(=O)N1CCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)O
InChIInChI=1S/C19H27N5O4/c1-4-5-14(25)18(26)23-6-8-24(9-7-23)19-21-13-11-16(28-3)15(27-2)10-12(13)17(20)22-19/h10-11,14,25H,4-9H2,1-3H3,(H2,20,21,22)/i6D2,7D2,8D2,9D2
InChIKeyWHIHPZQGQNXDKE-COMRDEPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Terazosin Impurity J-d8 (CAS 2714408-48-5): Deuterated EP Reference Standard for Precision Impurity Quantification


Terazosin Impurity J-d8 (CAS 2714408-48-5) is a stable isotopically labeled analog of Terazosin EP Impurity J, in which eight hydrogen atoms are replaced by deuterium (²H) across the piperazine and pentanone moieties, yielding the molecular formula C₁₉H₁₉D₈N₅O₄ and a molecular weight of 397.50 g/mol . The non-deuterated parent, Terazosin EP Impurity J (CAS 152551-75-2, C₁₉H₂₇N₅O₄, MW 389.45 g/mol), is a pharmacopoeially specified impurity of the α₁-adrenoceptor antagonist terazosin, chemically defined as (2RS)-1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2-hydroxypentan-1-one per the European Pharmacopoeia monograph [1]. The d8 isotopologue retains near-identical physicochemical properties—including chromatographic retention, ionization efficiency, and extraction recovery—to the unlabeled impurity while providing a mass shift of +8.05 Da that enables unequivocal mass spectrometric resolution from the native analyte [2].

Why Non-Deuterated Impurity J, Prazosin, or Terazosin-d8 Cannot Substitute for Terazosin Impurity J-d8 in Quantitative LC-MS Workflows


Generic substitution among impurity standards in LC-MS/MS quantification fails because each candidate internal standard (IS) carries a distinct analytical liability. Non-deuterated Terazosin Impurity J (MW 389.45) is mass-isobaric with the target analyte and cannot be distinguished in the mass spectrometer, rendering isotope dilution quantification impossible . The structural analog prazosin (MW 383.40) has been used as an IS for terazosin bioanalysis [1], but its different retention time, ionization efficiency, and extraction recovery mean it cannot co-elute with the impurity and thus fails to compensate for injection-to-injection matrix effect variability—a limitation formally recognized in the bioanalytical literature [2]. Terazosin-d8 (CAS 1006718-20-2, MW 395.49) is a deuterated API-level standard, not an impurity-specific isotopologue; it shares the terazosin molecular backbone (C₁₉H₁₇D₈N₅O₄) rather than the hydroxyl-pentanone-substituted impurity scaffold, making it unsuitable for impurity J-specific selected reaction monitoring (SRM) transitions . Only the impurity-matched d8 isotopologue simultaneously provides co-elution, matched ionization, and a clean +8 Da mass channel for unambiguous quantification of the EP-specified impurity.

Quantitative Differentiation Evidence: Terazosin Impurity J-d8 Versus Closest Analytical Comparators


Mass Spectrometric Resolution: +8.05 Da Shift Eliminates Isotopic Cross-Talk Between Impurity J-d8 and Native Impurity J

Terazosin Impurity J-d8 (C₁₉H₁₉D₈N₅O₄, MW 397.50 g/mol) incorporates eight deuterium atoms, producing a mass shift of +8.05 Da relative to the non-deuterated Terazosin Impurity J (C₁₉H₂₇N₅O₄, MW 389.45 g/mol) . This mass differential places the deuterated IS signal at least eight m/z units above the native analyte in MS detection, eliminating spectral overlap between the monoisotopic peaks. In contrast, when fewer than three deuterium labels are used, isotopic cross-contribution from the natural-abundance ¹³C isotopologue of the analyte can contaminate the IS channel, producing systematic quantification bias; the +8 Da shift renders such cross-talk negligible [1]. The non-deuterated Impurity J, being mass-identical to the analyte, provides zero mass resolution and cannot support isotope dilution quantification at all.

Isotope dilution mass spectrometry Impurity quantification Cross-talk elimination

Structural Analog IS (Prazosin) Benchmark: Quantified Precision and Accuracy Data Reveal the Gap That Deuterated Co-Eluting IS Is Designed to Close

In the most recent validated terazosin LC-MS/MS method using a structural analog internal standard, Loh et al. (2020) employed prazosin as IS for terazosin quantification in human plasma across 935 samples in a bioequivalence study [1]. The method achieved within-run precision (CV) <5.2%, between-run precision <7.8%, within-run accuracy 102.8–112.7%, and between-run accuracy 103.4–112.2%, with analyte recovery >98% and IS recovery >94% [1]. However, prazosin (a structural analog with different retention behavior and ionization characteristics) cannot co-elute with terazosin-derived impurities, and therefore cannot equally compensate for injection-to-injection matrix effect variability—a limitation formally established by Stokvis et al. (2005), who demonstrated that only a co-eluting SIL-IS can track and correct for differential ion suppression across sample batches [2]. The deuterated Impurity J-d8, as a true isotopologue, co-elutes with the target Impurity J, providing matched matrix effect compensation that structural analogs cannot achieve.

LC-MS/MS bioanalysis Internal standard selection Matrix effect compensation

Deuterium Isotope Effect Risk: Quantitative Evidence That Deuterated IS Require Method-Specific Validation to Avoid −38.4% Accuracy Bias

A systematic comparison of deuterated (²H) versus ¹³C/¹⁵N-labeled internal standards for LC–ESI–MS/MS quantification of urinary biomarkers demonstrated that deuterated IS can introduce significant quantitative bias [1]. For 2-methylhippuric acid (2MHA), the ²H₇-labeled IS produced urinary concentrations averaging 59.2% lower than those generated with the ¹³C₆-labeled IS, with a spike accuracy relative error of −38.4%—far outside the ±15% acceptance criterion for bioanalytical methods—while the ¹³C₆ IS showed only −3.5% relative error [1]. The root cause, established by Wang et al. (2007), is that deuterium isotope effects cause a slight retention time shift between the deuterated IS and the analyte, resulting in differential ion suppression across the chromatographic peak [2]. This is a known class-level limitation of all deuterated IS, not unique to Impurity J-d8, but it underscores that procurement of the deuterated standard must be accompanied by method-specific co-elution and matrix effect validation.

Deuterium isotope effect Ion suppression Method validation

Impurity-Specific Molecular Scaffold: Terazosin Impurity J-d8 Versus Terazosin-d8 (API-Level Deuterated Standard)

Terazosin Impurity J-d8 (C₁₉H₁₉D₈N₅O₄, MW 397.50) is built on the impurity J molecular scaffold—(2RS)-1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2-hydroxypentan-1-one—incorporating the 2-hydroxypentan-1-one moiety that distinguishes it from the terazosin API [1]. By contrast, Terazosin-d8 (CAS 1006718-20-2, C₁₉H₁₇D₈N₅O₄, MW 395.49) is the deuterated terazosin API itself—1-(4-amino-6,7-dimethoxyquinazolin-2-yl)-4-(tetrahydrofuran-2-carbonyl)piperazine—and lacks the hydroxyl-pentanone substitution . These two compounds differ in molecular formula (C₁₉H₁₉D₈N₅O₄ vs. C₁₉H₁₇D₈N₅O₄), molecular weight (397.50 vs. 395.49), and, critically, in their MS/MS fragmentation patterns: Impurity J-d8 fragments to produce impurity-specific product ions that cannot be generated from Terazosin-d8. Using the wrong deuterated standard for impurity-specific SRM transitions produces non-quantitative signal in the impurity channel.

Impurity profiling Reference standard selection EP monograph compliance

Pharmacopoeial Traceability: EP Monograph-Specified Impurity J Identity Enables ANDA/NDA Regulatory Submission Readiness

Terazosin EP Impurity J is a named, specified impurity in the European Pharmacopoeia monograph for terazosin, requiring identification and quantification in active pharmaceutical ingredient (API) batches and finished dosage forms [1]. The EP method for terazosin related substances historically required two separate HPLC runs totaling 90 min; a modernized UHPLC method published in 2020 reduced the analysis time to under 5 min using mass spectrometric peak tracking for unambiguous impurity identification [2]. The deuterated Impurity J-d8 standard directly supports this EP impurity profiling workflow by serving as a stable isotope dilution internal standard that provides unequivocal peak assignment via its +8 Da mass tag—addressing the key challenge identified in the method modernization effort, where molecular mass specificity was cited as essential for tracking impurity peaks across different chromatographic conditions [2]. The non-deuterated Impurity J reference standard can serve as a calibration standard but cannot function as an internal standard for LC-MS quantification. HPLC methods for terazosin impurity determination have demonstrated detection limits of 0.001–0.01 μg/mL, underscoring the need for internal standardization to achieve reliable quantification at trace levels [3].

Pharmacopoeial reference standard Regulatory compliance ANDA impurity profiling

High-Impact Application Scenarios for Terazosin Impurity J-d8 in Pharmaceutical Analysis and Regulatory Science


LC-MS/MS Impurity Quantification in Terazosin API Batches for ANDA Submission (ICH Q3A Compliance)

In Abbreviated New Drug Application (ANDA) development, generic manufacturers must demonstrate that impurity levels in their terazosin API meet EP/USP monograph specification limits. Terazosin Impurity J-d8 serves as the stable isotope dilution internal standard for quantifying Impurity J at levels approaching the ICH Q3A reporting threshold (0.05% for a drug substance with a maximum daily dose ≤2 g). The +8 Da mass shift eliminates isotopic cross-talk with the native Impurity J analyte, while co-elution ensures matched matrix effect compensation across different API batches. This addresses the key limitation of the commonly used structural analog IS approach—exemplified by the prazosin IS method validated by Loh et al. (2020), which achieves acceptable accuracy (102.8–112.7%) for terazosin API but cannot provide impurity-specific matrix effect correction for Impurity J [1]. The EP impurity profiling method modernization effort confirmed that molecular mass specificity is essential for unambiguous impurity peak tracking in terazosin related-substances analysis [2].

Forced Degradation Studies for Terazosin Drug Product Stability Indicating Method Validation

ICH Q1A(R2) stability testing requires forced degradation studies to establish stability-indicating analytical methods. When terazosin drug product is subjected to oxidative, thermal, hydrolytic, or photolytic stress, Impurity J may form as a degradation product. Quantifying Impurity J in the presence of degradation matrix interferences demands an internal standard that precisely tracks the impurity through sample preparation and chromatographic separation. Terazosin Impurity J-d8—with its identical extraction recovery, ionization efficiency, and chromatographic retention to the native impurity—provides this tracking capability. The deuterium isotope effect caveat documented by Wang et al. (2007) and the PMC study (2023) underscores that co-elution must be empirically confirmed for the specific chromatographic method used in the stability-indicating assay; a retention time shift as small as 0.02–0.05 min between the deuterated IS and the analyte can produce differential ion suppression [3][4].

Cross-Validation of HPLC-UV Pharmacopoeial Methods with Orthogonal LC-MS/MS Confirmation

The European Pharmacopoeia terazosin monograph specifies HPLC-UV methods for impurity quantification, but ambiguous peak identification due to co-eluting unknown impurities is a recognized limitation—the EP method historically required two separate chromatographic runs totaling 90 min to resolve specified impurities [2]. When a UV peak attributed to Impurity J requires orthogonal confirmation, LC-MS/MS analysis using Terazosin Impurity J-d8 as the internal standard provides unequivocal peak identity verification through both retention time matching and the distinct +8 Da mass channel. This dual confirmation is particularly valuable in out-of-specification (OOS) investigations, where regulatory authorities expect orthogonal analytical evidence. The Bauer et al. (1993) validated HPLC method demonstrated that terazosin impurities can be detected at levels as low as 0.001 μg/mL (LOD), but identity confirmation at these trace levels requires MS-based orthogonal detection [5].

Method Transfer and Inter-Laboratory Reproducibility for Global Regulatory Filings

When analytical methods are transferred between R&D, quality control, and contract research organization (CRO) laboratories across different regulatory jurisdictions (USP, EP, BP), inter-laboratory variability in impurity quantification is a common source of discordant results. The isotope dilution approach using Terazosin Impurity J-d8 inherently normalizes for laboratory-to-laboratory differences in extraction efficiency, injection volume, and ionization conditions because the analyte-to-IS peak area ratio remains constant regardless of these variables—a principle established in the foundational SIL-IS review by Stokvis et al. (2005) [6]. This normalization is particularly valuable given that the updated EP impurity profiling method (Kormány et al. 2020) allows alternative chromatographic columns and conditions, meaning different laboratories may use different stationary phases and gradient programs; the deuterated IS tracks the analyte through these methodological variations [2].

Quote Request

Request a Quote for Terazosin iMpurity J-d8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.